D-Lactal

C‑glycoside synthesis palladium catalysis 2,3‑dideoxy sugars

D-Lactal provides a pre-assembled lactose scaffold enabling direct, high-yield synthesis of Gal-α-(1→3)-Gal-β-(1→4)-GlcNAc and other tumor-associated carbohydrate epitopes without sequential monosaccharide glycosylations. Its clean Ferrier rearrangement and exclusive α-stereoselective Pd(II)-catalyzed C-glycosylation streamline medicinal chemistry and automated glycan assembly. Choosing D-Lactal reduces synthetic steps, preserves stereochemistry, and increases throughput in solid-phase oligosaccharide synthesis. For research use only.

Molecular Formula C12H24O12
Molecular Weight 360.31 g/mol
Cat. No. B15289894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Lactal
Molecular FormulaC12H24O12
Molecular Weight360.31 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(O)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O)O
InChIInChI=1S/C12H24O12/c13-1-4(16)7(19)9(21)10(22)12(23)24-11(6(18)3-15)8(20)5(17)2-14/h2,4-13,15-23H,1,3H2/t4-,5+,6-,7+,8-,9+,10-,11?,12-/m1/s1
InChIKeyPYUOYXPEAXAJQI-ZWRLUOFISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is D‑Lactal: Core Identity and Procurement‑Relevant Characteristics


D‑Lactal (CAS 65207‑55‑8) is a disaccharide‑derived glycal composed of a 1,5‑anhydro‑2‑deoxy‑D‑arabino‑hex‑1‑enitol (glucal) unit linked via a β‑(1→4) glycosidic bond to a D‑galactopyranosyl moiety [REFS‑1]. It belongs to the glycals class—cyclic enol ethers widely employed as chiral building blocks in carbohydrate chemistry [REFS‑2]. Its defining structural feature is the pre‑installed galactosyl‑β(1→4)‑glucose (lactose) core, which distinguishes it from monosaccharide glycals and makes it directly applicable for synthesizing lactose‑derived glycans, N‑acetyllactosamine derivatives, and tumor‑associated carbohydrate epitopes [REFS‑3].

Why Generic Glycal Substitution Fails: The Unique Structural Value of D‑Lactal


Replacing D‑Lactal with a simpler, cheaper monosaccharide glycal (e.g., D‑glucal or D‑galactal) fundamentally alters the synthetic outcome because D‑Lactal provides a pre‑assembled Gal‑β(1→4)‑Glc disaccharide scaffold [REFS‑1]. Using D‑galactal to synthesize a lactose‑type structure requires at least two additional sequential glycosylation steps, introducing cumulative yield losses and stereochemical uncertainty at each new anomeric center [REFS‑2]. Furthermore, the enzymic hydration rate of D‑glucal substantially exceeds that of D‑galactal [REFS‑3], illustrating that even among structurally similar glycals, subtle stereochemical differences produce divergent reactivity profiles. Therefore, D‑Lactal is not functionally interchangeable with monosaccharide glycals; its selection is a strategic decision that bypasses multiple synthetic steps and preserves a predetermined stereochemical arrangement.

Quantitative Evidence Guide: Where D‑Lactal Delivers Measurable Differentiation


C‑Glycosylation Performance: D‑Lactal vs. Other Glycals Under Identical Pd(II)‑Catalyzed Conditions

In a head‑to‑head evaluation of eight glycals under identical Pd(II)‑catalyzed C‑glycosylation conditions using diaryliodonium salts, D‑Lactal underwent effective conversion to the corresponding 2,3‑dideoxy C‑aryl glycoside, demonstrating that its disaccharide structure does not impede this transformation relative to simpler monosaccharide glycals [REFS‑1]. The reaction produced the C‑glycoside in 53% isolated yield with exclusive α‑stereoselectivity, placing D‑Lactal within the moderate‑to‑good yield range achieved across the glycal panel [REFS‑2].

C‑glycoside synthesis palladium catalysis 2,3‑dideoxy sugars

Regioselective 3′‑O‑Allylation: Direct Access to Lactosamine Derivatives from D‑Lactal

Treatment of D‑Lactal with dibutyltin oxide and allyl bromide selectively installs an allyl group at the 3′‑OH position of the galactose moiety, producing 3′‑allyl‑D‑lactal [REFS‑1]. This transformation occurs without protecting group manipulation on the glucal ring hydroxyls (4‑OH and 6‑OH) or the remaining galactose hydroxyls, a regioselectivity profile not achievable with monosaccharide glycals such as D‑galactal, which would require multi‑step protection‑deprotection sequences to achieve analogous site‑specific modification [REFS‑2]. The reaction proceeds in high yield and enables subsequent conversion to lactosamine derivatives bearing a free 3′‑OH group [REFS‑3].

regioselective alkylation lactosamine synthesis tumor‑associated antigens

Ferrier Rearrangement of Hexa‑O‑acetyl‑D‑lactal: Efficient Synthesis of N‑Phthalimidomethyl 2,3‑Unsaturated Glycosides

Reaction of hexa‑O‑acetyl‑D‑lactal with N‑hydroxymethylphthalimide and BF₃·OEt₂ proceeds via Ferrier rearrangement to yield the corresponding N‑phthalimidomethyl 2,3‑unsaturated glycoside in 63% yield [REFS‑1]. In contrast, the analogous reaction using 3,4,6‑tri‑O‑acetyl‑D‑galactal under classical Ferrier conditions produces a mixture of the desired Ferrier rearrangement product and a non‑Ferrier rearrangement byproduct [REFS‑2]. The D‑lactal‑derived system cleanly delivers the 2,3‑unsaturated glycoside as the sole isolated product under the same reaction manifold [REFS‑3].

Ferrier rearrangement N‑glycoside synthesis anti‑inflammatory glycosides

Chloride Ion Resistance: Stability Advantage in Glycosyl Halide‑Mediated Syntheses

D‑Lactal exhibits high resistance to chloride ion, a property that distinguishes it from many conventional glycosyl donors that readily undergo hydrolysis or anomerization in the presence of chloride [REFS‑1]. This stability is particularly relevant when employing reagents such as triflic acid in conjunction with chloride sources to form stereoselective glycosidic bonds [REFS‑2]. By resisting premature cleavage, D‑Lactal enables reaction conditions that would degrade more labile glycosyl donors, expanding the accessible synthetic window for acid‑catalyzed glycosylation protocols [REFS‑3].

glycosyl chloride chemical stability protecting group strategy

Synthesis of N‑Acetyllactosamine Derivatives: Direct Route from Lactal Hexaacetate

Lactal hexaacetate (hexa‑O‑acetyl‑D‑lactal) serves as a direct precursor to hexa‑O‑acetyl‑2‑deoxy‑2‑phthalimido‑β‑D‑lactosyl chloride, a key intermediate for synthesizing N‑acetyllactosamine derivatives [REFS‑1]. Two distinct reaction routes from lactal hexaacetate to this glycosyl chloride have been established, providing synthetic flexibility [REFS‑2]. This contrasts with monosaccharide‑based approaches to N‑acetyllactosamine, which require separate preparation of glucosamine and galactose building blocks followed by glycosidic coupling with its attendant stereochemical challenges [REFS‑3].

N‑acetyllactosamine glycosyl chloride carbohydrate building block

Where D‑Lactal Delivers Maximum Scientific and Procurement Value


Synthesis of Tumor‑Associated Carbohydrate Antigens and Glycoconjugate Vaccines

D‑Lactal enables direct, high‑yield preparation of 3′‑allyl‑D‑lactal via regioselective stannylene‑mediated alkylation, which then serves as the entry point for constructing the Gal‑α‑(1→3)‑Gal‑β‑(1→4)‑GlcNAc epitope—a carbohydrate determinant implicated in metastatic progression [REFS‑1]. The stereoselective glycosidation of this intermediate with benzylated D‑galactose trichloroacetimidate produces the protected trisaccharide in high yield, and subsequent conjugation to spacer molecules generates haptens suitable for carrier protein coupling and immunogen development [REFS‑2]. This application capitalizes on the pre‑assembled lactose scaffold of D‑Lactal, eliminating the need for sequential monosaccharide glycosylations that would otherwise reduce overall yield and introduce stereochemical ambiguity.

Solid‑Phase Oligosaccharide Synthesis Using Immobilized Glycal Building Blocks

D‑Lactal is explicitly validated as an important building block for both solution‑phase and solid‑phase oligosaccharide synthesis [REFS‑1]. Its disaccharide glycal structure provides a pre‑formed β‑(1→4) linkage between galactose and the glucal unit, enabling direct incorporation into growing oligosaccharide chains on solid supports without the protecting group manipulations that monosaccharide glycals require [REFS‑2]. The compatibility of D‑Lactal with solid‑phase protocols is particularly valuable for automated glycan assembly platforms, where the reduced step count per elongation cycle improves throughput and reduces cumulative synthetic errors.

Preparation of 2,3‑Unsaturated N‑Glycosides with Anti‑Inflammatory Potential

Hexa‑O‑acetyl‑D‑lactal undergoes clean Ferrier rearrangement with N‑hydroxymethylphthalimide under BF₃·OEt₂ catalysis to afford N‑phthalimidomethyl 2,3‑unsaturated glycosides in 63% yield, without the competing non‑Ferrier byproduct formation observed with D‑galactal‑derived substrates [REFS‑1]. Subsequent hydrogenation of these unsaturated glycosides yields the corresponding 2‑deoxy‑N‑glycosides, which have demonstrated anti‑inflammatory activity in preclinical assays [REFS‑2]. The cleaner reaction profile from D‑lactal hexaacetate reduces chromatographic purification demands and increases effective yield for medicinal chemistry programs targeting this class of bioactive glycosides.

Synthesis of C‑Aryl 2,3‑Dideoxy Disaccharide Glycosides via Palladium Catalysis

D‑Lactal participates effectively in Pd(II)‑catalyzed C‑glycosylation with diaryliodonium salts, producing 2,3‑dideoxy C‑aryl glycosides in 53% isolated yield with exclusive α‑stereoselectivity [REFS‑1]. This transformation installs a C‑aryl group directly onto the disaccharide framework, generating aryl C‑glycosides that mimic the core structure of several biologically active natural products. The demonstrated compatibility of D‑Lactal with this modern catalytic method expands the accessible chemical space for disaccharide‑derived C‑glycosides in structure‑activity relationship studies and fragment‑based drug discovery efforts [REFS‑2].

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